molecular formula C16H18F2O4 B130814 Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate CAS No. 159276-62-7

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate

Cat. No.: B130814
CAS No.: 159276-62-7
M. Wt: 312.31 g/mol
InChI Key: ICXSWEPRNMGYGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate typically involves the reaction of 2,4-difluorophenylacetic acid with bromoacetone under basic conditions to form an intermediate. This intermediate is then esterified with diethyl malonate under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes, depending on its chemical structure and the functional groups present. The difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is unique due to the presence of both the difluorophenyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .

Properties

CAS No.

159276-62-7

Molecular Formula

C16H18F2O4

Molecular Weight

312.31 g/mol

IUPAC Name

diethyl 2-[2-(2,4-difluorophenyl)prop-2-enyl]propanedioate

InChI

InChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

ICXSWEPRNMGYGO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC

159276-62-7

Synonyms

2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; 

Origin of Product

United States

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